ethyl 2H-chromene-3-carboxylate
Overview
Description
Ethyl 2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family, which is characterized by a benzopyran ring structure. This compound is known for its diverse applications in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Scientific Research Applications
Ethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is utilized in the production of dyes, fragrances, and other industrial chemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl 2H-chromene-3-carboxylate is a compound that has been studied for its potential biological and pharmaceutical properties . .
Mode of Action
It is known to react with hydrazine hydrate, leading to the formation of different products . The interaction of this compound with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
This compound is involved in various biochemical pathways. It is known to play a role in the actions of plant growth hormones and growth regulators, the control of respiration, photosynthesis, as well as defense against infection . It also has important effects in plant biochemistry and physiology, acting as antioxidants, enzyme inhibitors, and precursors of toxic substances .
Result of Action
It is known that coumarins, the family of compounds to which this compound belongs, have a wide range of biological activities . .
Biochemical Analysis
Biochemical Properties
Ethyl 2H-chromene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to act as an enzyme inhibitor, affecting enzymes involved in metabolic pathways . The compound’s interactions with biomolecules are primarily through its coumarin ring, which can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes. These interactions can lead to the inhibition or modulation of enzyme activity, impacting various biochemical processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular antioxidant levels . Additionally, it can impact cell signaling pathways by inhibiting specific kinases or phosphatases, thereby affecting downstream signaling events. These effects can result in altered cell proliferation, apoptosis, and other cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding is often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and enzyme inhibition . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels. These findings highlight the importance of dose optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other metabolic pathways . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism. The compound’s role in metabolic pathways underscores its potential impact on cellular and organismal physiology.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. These interactions can influence the compound’s localization and accumulation, affecting its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and transcriptional regulation. Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2H-chromene-3-carboxylate can be synthesized through various methods. One common approach involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring. The reaction typically requires refluxing in ethanol or another suitable solvent .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Ethyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
Coumarin: Both compounds share a benzopyran ring structure, but coumarin lacks the ester functional group present in this compound.
Flavonoids: These compounds also contain a chromene ring but have additional hydroxyl groups and other substituents that confer different biological activities.
Chromones: Similar to chromenes, chromones have a benzopyran ring but differ in the position of the carbonyl group.
The uniqueness of this compound lies in its ester functional group, which enhances its reactivity and potential for derivatization in synthetic chemistry .
Properties
IUPAC Name |
ethyl 2H-chromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-14-12(13)10-7-9-5-3-4-6-11(9)15-8-10/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAANEDBEKZZBRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297891 | |
Record name | ethyl 2H-chromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-58-5 | |
Record name | 57543-58-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2H-chromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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